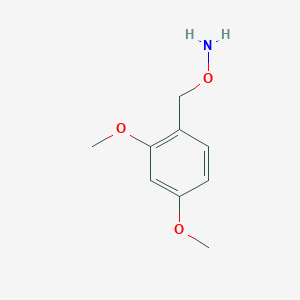

O-(2,4-Dimethoxybenzyl)hydroxylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(2,4-dimethoxyphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-8-4-3-7(6-13-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNACNYOQQGUSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CON)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471658 | |

| Record name | O-(2,4-Dimethoxybenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216067-66-2 | |

| Record name | O-(2,4-Dimethoxybenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,4-dimethoxybenzyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-(2,4-Dimethoxybenzyl)hydroxylamine CAS number

An In-Depth Technical Guide to O-(2,4-Dimethoxybenzyl)hydroxylamine

Prepared by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: this compound and its associated CAS Number 216067-66-2

Abstract

This technical guide provides a comprehensive overview of this compound, identified by the CAS number 216067-66-2.[1][2] This document delves into its chemical properties, synthesis methodologies, and significant applications, particularly its emerging role as a histone deacetylase (HDAC) inhibitor in cancer research.[1] We will explore the mechanistic basis for its activity, present detailed protocols for its synthesis and analysis, and provide essential safety and handling information. This guide is intended to serve as a critical resource for professionals in organic synthesis and drug discovery, consolidating technical data with practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound, often abbreviated as DMBHA, is a substituted hydroxylamine derivative featuring a 2,4-dimethoxybenzyl group attached to the oxygen atom. This substitution pattern is critical to its chemical reactivity and biological activity. The dimethoxy substituents on the benzene ring are electron-donating groups, which influence the electronic properties of the entire molecule.[3]

Key Identifiers and Properties

A summary of the essential chemical and physical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 216067-66-2 | [1][2] |

| Molecular Formula | C₉H₁₃NO₃ | [1][2] |

| Molecular Weight | 183.2 g/mol | [1][2] |

| Boiling Point | 321.6 °C (at 760 mmHg) | [1][2] |

| Density | 1.1 g/cm³ | [2] |

| SMILES | COC1=CC(=C(C=C1)CON)OC | [1] |

| Storage Condition | 2-8°C | [2] |

Synthesis and Mechanistic Rationale

The synthesis of O-alkylated hydroxylamines like DMBHA typically involves the nucleophilic attack of a hydroxylamine species on an appropriate electrophilic benzyl derivative. A common and direct approach is the reaction of 2,4-dimethoxybenzyl chloride with hydroxylamine.

Proposed Synthetic Workflow

The following protocol outlines a standard laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.

Step 1: Preparation of the Nucleophile Hydroxylamine is often supplied as a hydrochloride salt (NH₂OH·HCl) to improve its stability. To function as a nucleophile, the free base is required. This is typically achieved by reacting the salt with a suitable base, such as sodium hydroxide or triethylamine, either in a separate step or in situ.

Step 2: Nucleophilic Substitution The free hydroxylamine, a potent nucleophile, attacks the electrophilic benzylic carbon of 2,4-dimethoxybenzyl chloride. The chloride ion serves as a good leaving group, facilitating the Sₙ2 reaction. The electron-donating methoxy groups on the aromatic ring can stabilize the transition state.

Step 3: Work-up and Purification Following the reaction, an aqueous work-up is necessary to remove inorganic salts and unreacted starting materials. The product is then extracted into an organic solvent. Purification is typically achieved via column chromatography to yield the final product with high purity.

Caption: General workflow for the synthesis of DMBHA.

Applications in Research and Drug Development

While hydroxylamine-containing compounds have sometimes been viewed with caution in medicinal chemistry, recent discoveries have highlighted their potential to improve drug properties and access novel chemical space.[4][5]

Histone Deacetylase (HDAC) Inhibition

The primary documented application of DMBHA is as an inhibitor of histone deacetylases (HDACs).[1] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues on histones. In many cancers, HDACs are overactive, leading to the silencing of tumor suppressor genes.

DMBHA's mechanism of action involves binding to the active site of HDAC enzymes, which prevents the deacetylation of histones.[1] This leads to an accumulation of acetylated histones, a change in chromatin structure, and the re-expression of silenced genes, ultimately inhibiting the growth of cancer cells.[1] This activity has positioned DMBHA as a compound of interest for cancer therapy research.[1]

Caption: DMBHA's mechanism as an HDAC inhibitor.

Other Potential Applications

-

Antiparasitic Research: DMBHA has demonstrated efficacy against trypanosomiasis by inhibiting protein synthesis and cell division in the parasite.[1]

-

Protecting Group Chemistry: Analogous compounds like O-(4-Methoxybenzyl)hydroxylamine are used as protecting groups for aldehydes and ketones in multi-step organic synthesis.[3] The resulting oxime is stable to many reaction conditions but can be cleaved to regenerate the carbonyl group. DMBHA likely shares this utility.

-

Bioconjugation: The hydroxylamine moiety can react with carbonyl groups on biomolecules to form stable oxime linkages, a key reaction in bioconjugation chemistry.[3]

Analytical and Quality Control Protocols

Ensuring the purity and identity of DMBHA is critical for its application in research, particularly in biological assays. Several analytical methods can be employed.

Recommended Protocol: HPLC-UV Analysis

A reliable method for determining the purity of DMBHA is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. A pre-column derivatization step is generally not necessary for DMBHA itself, but such methods are crucial for detecting trace amounts of unreacted hydroxylamine starting material, which can be genotoxic.[6]

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

Procedure:

-

Sample Preparation: Accurately weigh ~1 mg of the DMBHA sample and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution.

-

Mobile Phase: Prepare a mobile phase consisting of Acetonitrile (Solvent A) and Water (Solvent B).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 275 nm (based on the absorbance of the dimethoxybenzyl chromophore).

-

Gradient: Start with 30% A, ramp to 90% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

-

Analysis: Inject the sample and integrate the peak corresponding to DMBHA. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Self-Validation: The method's specificity can be confirmed by analyzing starting materials (2,4-dimethoxybenzyl chloride and hydroxylamine) to ensure their retention times are different from the product peak.

Safety, Handling, and Storage

Proper handling of DMBHA is essential to ensure laboratory safety. The available data indicates specific hazards that must be managed with appropriate precautions.

GHS Hazard Information

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7][9] Avoid contact with skin and eyes.[8]

-

Contamination: If skin contact occurs, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[10]

-

Spills: In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[11]

Storage

-

Temperature: Store in a cool, dry place at 2-8°C.[2]

-

Container: Keep the container tightly closed to prevent moisture absorption and degradation.[9]

-

Incompatibilities: Store away from strong oxidizing agents.[9]

References

-

Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 23(1). Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:216067-66-2. Retrieved from [Link]

- Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.

-

ResearchGate. (2008). Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Retrieved from [Link]

-

SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

-

SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Identification and characterization of a novel hydroxylamine oxidase, DnfA, that catalyzes the oxidation of hydroxylamine to N2. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | CAS#:216067-66-2 | Chemsrc [chemsrc.com]

- 3. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedgrid.com [biomedgrid.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. carlroth.com [carlroth.com]

O-(2,4-Dimethoxybenzyl)hydroxylamine: A Comprehensive Technical Guide for Advanced Chemical Synthesis and Bioconjugation

This guide provides an in-depth technical overview of O-(2,4-Dimethoxybenzyl)hydroxylamine, a versatile reagent with significant applications in organic synthesis and the burgeoning field of bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in the laboratory.

Introduction: The Strategic Importance of a Multifunctional Reagent

This compound (DMBHA) has emerged as a valuable tool for chemists due to its dual functionality. The hydroxylamine moiety serves as a potent nucleophile, readily reacting with carbonyl compounds to form stable oxime linkages. Simultaneously, the 2,4-dimethoxybenzyl (DMB) group acts as a readily cleavable protecting group, sensitive to specific oxidative or acidic conditions. This unique combination allows for the strategic introduction of a masked hydroxylamine or the formation of linkages that can be selectively broken, offering a sophisticated level of control in complex molecular architectures. Its utility is particularly pronounced in the synthesis of complex molecules and the construction of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 216067-66-2 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Boiling Point | 321.6 °C | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| pKa (estimated) | ~5.95 (for hydroxylamine) | [3] |

Solubility: While quantitative solubility data is not extensively published, this compound is generally soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)[4][5][6][7]. This solubility profile facilitates its use in a variety of reaction conditions.

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H and O-H stretching, C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching[9][10].

Synthesis and Purification: A Practical Laboratory Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from the commercially available 2,4-dimethoxybenzyl alcohol. The following is a representative protocol based on established methods for hydroxylamine synthesis[11].

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,4-Dimethoxybenzyl Chloride

-

To a solution of 2,4-dimethoxybenzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dimethoxybenzyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2,4-Dimethoxybenzyloxy)phthalimide

-

Dissolve N-hydroxyphthalimide (1 equivalent) and 2,4-dimethoxybenzyl chloride (1 equivalent) in a polar aprotic solvent like DMF.

-

Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the mixture.

-

Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and collect the precipitated solid by filtration.

-

Wash the solid with water and a cold, non-polar solvent like diethyl ether to obtain N-(2,4-dimethoxybenzyloxy)phthalimide.

Step 3: Synthesis of this compound

-

Suspend N-(2,4-dimethoxybenzyloxy)phthalimide (1 equivalent) in ethanol.

-

Add hydrazine monohydrate (1.5 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-3 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to afford this compound.

Synthesis of this compound.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the nucleophilicity of the hydroxylamine and the lability of the DMB group.

Oxime Ligation: A Bioorthogonal Tool

The primary application of this compound is in the formation of oxime linkages with aldehydes and ketones. This reaction is a cornerstone of bioconjugation due to its high chemoselectivity, proceeding readily in aqueous environments at or near physiological pH[12]. The resulting oxime bond is significantly more stable than the corresponding imine (Schiff base).

General scheme for oxime ligation.

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the stable C=N-O linkage. The rate of this reaction can be accelerated by catalysts such as aniline derivatives.

Cleavage of the 2,4-Dimethoxybenzyl Group

The DMB group is an acid- and oxidation-sensitive protecting group. Its cleavage is facilitated by the electron-donating methoxy groups, which stabilize the resulting benzylic carbocation. This allows for deprotection under milder conditions compared to the unsubstituted benzyl group[13].

Acid-Mediated Cleavage: Treatment with trifluoroacetic acid (TFA) is a common method for cleaving the DMB group[14]. The mechanism involves protonation of the ether oxygen, followed by departure of the stable 2,4-dimethoxybenzyl carbocation, which is then trapped by a scavenger such as anisole.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be used for oxidative cleavage[15]. The reaction with DDQ proceeds through the formation of a charge-transfer complex, followed by hydride abstraction and subsequent hydrolysis to release the deprotected hydroxylamine and 2,4-dimethoxybenzaldehyde[13].

Cleavage pathways for the DMB protecting group.

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable reagent in various stages of drug discovery and development.

Bioconjugation and Protein Modification

The ability to form stable oxime linkages under physiological conditions makes this reagent ideal for the site-specific modification of proteins and other biomolecules. Aldehyde or ketone handles can be introduced into proteins through various methods, such as the oxidation of N-terminal serine residues or the incorporation of unnatural amino acids. Subsequent reaction with this compound allows for the attachment of reporter molecules, polyethylene glycol (PEG) chains for improved pharmacokinetics, or other functional moieties[12].

Experimental Protocol: General Procedure for Protein Labeling via Oxime Ligation

-

Protein Preparation: The protein of interest containing a unique aldehyde or ketone group should be in a suitable buffer (e.g., PBS, pH 7.2-7.4) and free of primary amines[12].

-

Reagent Preparation: Prepare a stock solution of this compound in an organic co-solvent like DMSO or DMF.

-

Ligation Reaction: Add a 10-50 fold molar excess of the this compound solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature or 37 °C for 2-16 hours. The reaction progress can be monitored by techniques such as mass spectrometry.

-

Purification: Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis to obtain the purified protein conjugate[16].

Linker Technology for ADCs and PROTACs

The cleavable nature of the DMB group has led to its exploration in linker technologies for targeted drug delivery. In the context of PROTACs, the DMB group can be incorporated as a cleavable linker between the warhead and the E3 ligase ligand. Upon reaching the target cellular environment, the linker can be cleaved, releasing the active components[17]. This strategy can improve the pharmacokinetic properties and cellular permeability of the PROTAC. The cleavage mechanism is typically designed to be triggered by intracellular conditions, such as a change in pH or the presence of specific enzymes[15][18].

Role as a Histone Deacetylase (HDAC) Inhibitor

Interestingly, this compound itself has been identified as an inhibitor of histone deacetylases (HDACs) and is being investigated for its potential in cancer therapy[1]. It is believed to bind to the active site of HDAC enzymes, preventing the deacetylation of histones and thereby altering gene expression in cancer cells[1].

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.

-

Safety: this compound may be harmful if swallowed or inhaled and can cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a powerful and versatile reagent with a growing number of applications in advanced chemical synthesis and drug development. Its ability to form stable oxime linkages under mild conditions, combined with the cleavable nature of the DMB protecting group, provides chemists with a sophisticated tool for molecular design and construction. As the fields of bioconjugation and targeted therapeutics continue to evolve, the strategic use of multifunctional reagents like this compound will undoubtedly play an increasingly important role in the development of next-generation diagnostics and medicines.

References

- Abberior Instruments. Protein labeling protocol. Abberior Instruments GmbH.

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2020). Journal of the Serbian Chemical Society.

- Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. (2009). Tetrahedron Letters.

- Kalia, J., & Raines, R. T. (2010).

- Biosynth. This compound.

- Chemrio. This compound.

- PubChemLite. This compound (C9H13NO3).

- Labsolu. This compound.

- Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

- Chemsrc. This compound | CAS#:216067-66-2.

- Sciencemadness Wiki. Hydroxylamine.

- Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. (2017). Journal of Visualized Experiments.

- Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. (2018).

- Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2021). The Journal of Organic Chemistry.

- NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. (2007). Magnetic Resonance in Chemistry.

- Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.

- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0239999).

- NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0279170).

- Highly Efficient Synthesis of O -(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N -Benzoyliminopyridinium Ylides. (2004). The Journal of Organic Chemistry.

- ChemicalBook. O-(2,4-dinitrophenyl)hydroxylamine synthesis.

- p-Methoxybenzyl (PMB) Protective Group. (2014).

- G-Biosciences. Protein Folding.

- Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). (2020). Organic Syntheses.

- Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome p

- Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjug

- Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. (2017). The Journal of Chemical Thermodynamics.

- Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. (1996). Drug Metabolism and Disposition.

- Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. (2020). Journal of Molecular Liquids.

- Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. (2009).

- Sigma-Aldrich. O-(4-Nitrobenzoyl)hydroxylamine.

- FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. (2019).

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | CAS#:216067-66-2 | Chemsrc [chemsrc.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aseestant.ceon.rs [aseestant.ceon.rs]

- 9. researchgate.net [researchgate.net]

- 10. O-(2,4-dinitrophenyl)hydroxylamine synthesis - chemicalbook [chemicalbook.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 13. researchgate.net [researchgate.net]

- 14. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein labeling protocol [abberior.rocks]

- 16. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the Synthesis of O-(2,4-Dimethoxybenzyl)hydroxylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for O-(2,4-Dimethoxybenzyl)hydroxylamine, a key intermediate in the development of novel therapeutics and chemical probes. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the prevalent and efficient synthetic strategies, emphasizing the underlying chemical principles and practical considerations for successful laboratory execution. The guide offers a detailed, field-proven protocol for a reliable two-step synthesis, complete with characterization checkpoints to ensure the integrity of the final product.

Introduction: The Significance of this compound

This compound (DMBHA) is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry. Its structure incorporates a hydroxylamine moiety, a potent nucleophile and precursor to various functional groups like oximes and hydroxamic acids, and a 2,4-dimethoxybenzyl (DMB) group. The DMB group is a well-established acid-labile protecting group for amines, but in this context, it primarily serves as a stable structural component that can influence the biological activity and pharmacokinetic properties of its derivatives.

DMBHA is a valuable building block in the synthesis of a wide range of biologically active molecules. For instance, it is utilized in the preparation of inhibitors of histone deacetylases (HDACs), enzymes that are crucial in epigenetic regulation and are prominent targets in cancer therapy[1]. The hydroxylamine functional group is key to the metal-chelating properties of many HDAC inhibitors.

Strategic Overview of Synthesis

The synthesis of O-alkyl- or O-arylmethyl-hydroxylamines like DMBHA is most commonly and efficiently achieved through a two-step sequence that circumvents the challenges of direct alkylation of hydroxylamine, which can lead to a mixture of N- and O-alkylated products, as well as over-alkylation. The most robust and widely adopted strategy is a modification of the Gabriel synthesis.

This pathway involves:

-

O-Alkylation of a Hydroxylamine Surrogate: A protected form of hydroxylamine, typically N-hydroxyphthalimide, is used as a nucleophile. This prevents N-alkylation due to the steric hindrance and electronic effects of the phthalimide group. The hydroxylamine surrogate is reacted with an appropriate alkylating agent, in this case, 2,4-dimethoxybenzyl chloride.

-

Deprotection to Liberate the Hydroxylamine: The resulting N-(alkoxy)phthalimide intermediate is then cleaved to release the desired O-substituted hydroxylamine. Hydrazinolysis, using hydrazine or its derivatives, is the most common and effective method for this transformation under mild conditions.

This approach offers high regioselectivity for O-alkylation and generally proceeds with good to excellent yields.

Detailed Synthetic Pathway

The synthesis of this compound is presented here as a two-stage process, commencing with the preparation of the key intermediate, N-(2,4-dimethoxybenzyloxy)phthalimide, followed by its conversion to the final product.

Stage 1: Synthesis of N-(2,4-Dimethoxybenzyloxy)phthalimide

This stage involves a nucleophilic substitution reaction where the phthalimide anion acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,4-dimethoxybenzyl chloride.

Reaction Scheme:

Caption: O-Alkylation of N-hydroxyphthalimide.

Causality Behind Experimental Choices:

-

N-Hydroxyphthalimide: This reagent serves as an excellent surrogate for hydroxylamine. The phthaloyl group protects the nitrogen atom, preventing N-alkylation and directing the reaction to the oxygen atom.

-

2,4-Dimethoxybenzyl Chloride: This is the electrophilic partner in the reaction. The chlorine atom is a good leaving group, and the benzylic position is activated towards nucleophilic attack. The 2,4-dimethoxy substitution pattern is a common feature in biologically active molecules.

-

Base (e.g., Potassium Carbonate): A mild base is required to deprotonate the hydroxyl group of N-hydroxyphthalimide, generating the more nucleophilic phthalimide anion. Potassium carbonate is a suitable choice as it is inexpensive, effective, and easily removed during workup.

-

Solvent (e.g., Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions. It effectively solvates the potassium cation while leaving the phthalimide anion relatively "naked" and highly reactive.

Experimental Protocol: Synthesis of N-(2,4-Dimethoxybenzyloxy)phthalimide

-

Reaction Setup: To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.

-

Addition of Alkylating Agent: Add a solution of 2,4-dimethoxybenzyl chloride (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the N-hydroxyphthalimide spot.

-

Workup: Pour the reaction mixture into ice-water with stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove any unreacted benzyl chloride. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water to afford N-(2,4-dimethoxybenzyloxy)phthalimide as a white solid.

Self-Validation Checkpoint: Characterization of the Intermediate

| Analytical Technique | Expected Observations for N-(2,4-Dimethoxybenzyloxy)phthalimide |

| Appearance | White crystalline solid |

| ¹H NMR | Signals corresponding to the phthalimide protons (a multiplet around 7.8 ppm), the aromatic protons of the dimethoxybenzyl group (doublets and a doublet of doublets between 6.4 and 7.3 ppm), a singlet for the benzylic methylene protons (-CH₂-) around 5.1 ppm, and two singlets for the methoxy groups (-OCH₃) around 3.8 ppm. |

| ¹³C NMR | Resonances for the phthalimide carbonyl carbons (around 164 ppm), aromatic carbons, the benzylic methylene carbon (around 77 ppm), and the two methoxy carbons (around 55 ppm). |

| IR Spectroscopy | Characteristic strong absorption bands for the phthalimide carbonyl groups (C=O) around 1730 and 1790 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₇H₁₅NO₅. |

Stage 2: Synthesis of this compound

This final stage involves the cleavage of the phthalimide group from the intermediate to yield the desired product. Hydrazinolysis is the preferred method for this deprotection due to its mildness and efficiency.

Reaction Scheme:

Caption: Hydrazinolysis of the phthalimide intermediate.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate or Methylhydrazine: Hydrazine is a strong nucleophile that attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable five-membered phthalhydrazide ring and the release of the desired O-substituted hydroxylamine. Methylhydrazine can also be used and sometimes offers advantages in terms of the solubility of the byproducts.

-

Solvent (e.g., Ethanol): Ethanol is a good solvent for both the phthalimide intermediate and the hydrazine reagent. It is also a protic solvent which can facilitate the proton transfer steps in the mechanism.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve or suspend N-(2,4-dimethoxybenzyloxy)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2-1.5 eq) or methylhydrazine (1.2-1.5 eq) dropwise to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a thick white precipitate (phthalhydrazide) is indicative of the reaction's progress.

-

Workup: After the reaction is complete (as monitored by TLC), cool the mixture in an ice bath and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or ethanol), followed by recrystallization.

Self-Validation Checkpoint: Characterization of the Final Product

| Analytical Technique | Expected Observations for this compound |

| Appearance | Colorless oil or a white solid (as the free base or hydrochloride salt) |

| ¹H NMR | The characteristic signals for the aromatic protons of the dimethoxybenzyl group and the two methoxy groups will be present. A singlet for the benzylic methylene protons (-CH₂-) will be observed, likely shifted upfield compared to the phthalimide intermediate (around 4.6 ppm). A broad singlet for the -NH₂ protons will also be present, which is exchangeable with D₂O. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic methylene carbon (shifted upfield compared to the intermediate, around 77 ppm), and the two methoxy carbons will be present. |

| IR Spectroscopy | The strong phthalimide carbonyl bands will be absent. The presence of N-H stretching vibrations (a broad band around 3200-3400 cm⁻¹) and N-H bending vibrations (around 1600 cm⁻¹) will be indicative of the free hydroxylamine. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₉H₁₃NO₃[2]. |

Alternative Synthetic Strategies

While the Gabriel-type synthesis is the most common, other methods for preparing O-substituted hydroxylamines exist:

-

Alkylation of N-Hydroxyurethane: Similar to N-hydroxyphthalimide, N-hydroxyurethane can be O-alkylated followed by basic hydrolysis to yield the desired product. This method can be advantageous in certain contexts and may offer different purification profiles[3].

-

Mitsunobu Reaction: An alcohol (2,4-dimethoxybenzyl alcohol) can be reacted with N-hydroxyphthalimide under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) to form the N-(alkoxy)phthalimide intermediate[4]. This is a very mild and effective method for the O-alkylation step.

Safety Considerations

-

2,4-Dimethoxybenzyl Chloride: This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

-

Solvents: DMF is a skin irritant and can be absorbed through the skin. Ethanol is flammable. Standard laboratory safety precautions should be followed when handling all solvents and reagents.

Conclusion

The synthesis of this compound is a well-established process that is readily achievable in a standard organic chemistry laboratory. The modified Gabriel synthesis, utilizing N-hydroxyphthalimide, provides a reliable and high-yielding route to this valuable building block. By carefully following the detailed protocols and utilizing the characterization checkpoints outlined in this guide, researchers can confidently produce high-purity this compound for their drug discovery and development endeavors.

References

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

- Karadeniz, H., et al. (2014). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 7(5), 815-819.

- Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.

-

ResearchGate. (n.d.). N-(Diethoxyphosphoryl)-O-benzylhydroxylamine — A Convenient Substrate for the Synthesis of N-Substituted O-Benzylhydroxylamines. Retrieved from [Link]

- PubMed. (2005). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase.

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

Sources

structure of O-(2,4-Dimethoxybenzyl)hydroxylamine

An In-depth Technical Guide to O-(2,4-Dimethoxybenzyl)hydroxylamine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal reagent in modern organic synthesis, primarily utilized for the protection of the hydroxylamine functionality. The strategic incorporation of the 2,4-dimethoxybenzyl (DMB) group confers specific stability and cleavage characteristics that are highly advantageous in multi-step synthetic campaigns. This guide provides a comprehensive examination of its molecular structure, physicochemical properties, synthesis, and key applications, with a particular focus on the mechanistic rationale behind its use. Detailed experimental protocols, safety considerations, and a survey of its role in synthetic and medicinal chemistry are presented to offer a field-proven resource for laboratory professionals.

Introduction

In the intricate field of chemical synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the use of protecting groups is a fundamental strategy. These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This compound serves as a premier example of a protected hydroxylamine, where the nucleophilic oxygen is masked by the 2,4-dimethoxybenzyl (DMB) group.

The hydroxylamine moiety itself is a versatile functional group, crucial for the formation of oximes, nitrones, and other N-O containing structures that are prevalent in biologically active compounds.[1] However, its inherent reactivity necessitates a robust protection strategy. The DMB group is particularly effective due to its unique electronic properties, which allow for its selective removal under specific, mild acidic or oxidative conditions, leaving other protecting groups intact.[2][3] This guide delves into the core attributes of this compound, providing the technical insights necessary for its effective application.

Molecular Structure and Physicochemical Properties

The consists of a hydroxylamine core (-ONH₂) where the oxygen atom is covalently bonded to the benzylic carbon of a 2,4-dimethoxybenzyl group. The two methoxy groups on the aromatic ring are critical to the compound's function, as they donate electron density into the ring, thereby facilitating the cleavage of the benzyl-oxygen bond under acidic conditions.[3]

Caption: Structure of this compound.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 216067-66-2 | [4][5] |

| Molecular Formula | C₉H₁₃NO₃ | [4][6] |

| Molecular Weight | 183.2 g/mol | [4][6] |

| Boiling Point | 321.6 °C | [4][5] |

| SMILES | COC1=CC(=C(C=C1)CON)OC | [4][6] |

| InChIKey | HNACNYOQQGUSRD-UHFFFAOYSA-N | [6] |

| Purity | Typically ≥97% | [5][7] |

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the expected signals provide a clear fingerprint for the molecule.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different chemical environments.

-

Aromatic Protons: Signals in the aromatic region (typically ~6.4-7.2 ppm) will appear as a complex pattern (e.g., a doublet, a doublet of doublets, and a doublet) consistent with the 1,2,4-trisubstituted benzene ring.[8]

-

Benzylic Protons (-CH₂-O): A singlet around 4.9-5.1 ppm integrates to two protons.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to three protons, will be observed around 3.8 ppm.

-

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons. Its chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum will show nine distinct signals. Key signals include those for the two methoxy carbons (~55 ppm), the benzylic carbon (~70 ppm), and the six unique aromatic carbons (typically ~98-160 ppm).

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands.

-

N-H Stretching: A broad band in the 3200-3400 cm⁻¹ region corresponding to the amine group.

-

C-H Stretching: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

-

C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region for the ether linkages.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.[9]

-

The 2,4-Dimethoxybenzyl (DMB) Group: A Strategic Protective Moiety

The DMB group is an acid-labile protecting group. Its utility stems from the enhanced electron density in the benzene ring due to the two methoxy substituents. This electronic enrichment makes the benzylic position particularly susceptible to cleavage under acidic or specific oxidative conditions.[2][10]

Causality of Cleavage: Under acidic conditions (e.g., Trifluoroacetic Acid, TFA), the ether oxygen is protonated. The subsequent cleavage of the C-O bond is facilitated by the formation of a highly stabilized 2,4-dimethoxybenzyl carbocation. This resonance-stabilized intermediate is the key to the group's lability compared to a simple benzyl group.[11]

Caption: Stability and lability profile of the DMB protecting group.

Deprotection: The most common method for removing the DMB group is treatment with trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent.[11][12] Oxidative cleavage using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is another effective method.[2][3] This orthogonality allows for selective deprotection in the presence of other acid-sensitive or base-labile groups.

Synthesis of this compound

The synthesis of this compound is typically achieved via the alkylation of a protected hydroxylamine derivative, followed by deprotection. A common and reliable method involves the reaction of 2,4-dimethoxybenzyl chloride with N-hydroxyphthalimide, followed by hydrazinolysis to release the free hydroxylamine.

Caption: General workflow for the synthesis of DMB-hydroxylamine.

Experimental Protocol: Synthesis via N-Hydroxyphthalimide

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of N-(2,4-Dimethoxybenzyloxy)phthalimide

-

To a stirred solution of N-hydroxyphthalimide (1.0 eq) and 2,4-dimethoxybenzyl chloride (1.05 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like triethylamine (Et₃N) (1.1 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude intermediate product. Purification can be achieved by recrystallization from a solvent system like ethanol/water.

Step 2: Synthesis of this compound

-

Dissolve the N-(2,4-Dimethoxybenzyloxy)phthalimide intermediate (1.0 eq) in a solvent such as dichloromethane (DCM) or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add hydrazine hydrate (N₂H₄·H₂O) (1.2-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Filter off the precipitate and wash it with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by extraction to yield pure this compound.

Applications in Synthetic Chemistry

The primary application of this compound is in the synthesis of O-protected oximes from aldehydes and ketones.[13][14] This reaction is a cornerstone of synthetic chemistry, as oximes are versatile intermediates for synthesizing amides (via Beckmann rearrangement), nitriles, and other nitrogen-containing compounds.[15][16]

Caption: General reaction for the formation of a DMB-protected oxime.

General Protocol: Oxime Formation

-

Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or pyridine).

-

Add this compound (1.0-1.2 eq).

-

If necessary, add a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., pyridine) to facilitate the condensation.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

The product can typically be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Trustworthiness of the Protocol: Using DMBHA instead of hydroxylamine hydrochloride often provides cleaner reactions and simpler workups. The hydrochloride salt requires a base to free the hydroxylamine, which can introduce salts and potential side reactions. DMBHA is a neutral reagent, offering greater control and predictability.[13]

Role in Drug Discovery and Development

Beyond its role as a protecting group, this compound and its derivatives are of interest in medicinal chemistry.

-

Scaffold and Building Block: The hydroxylamine functionality is a key pharmacophore in many biologically active molecules. DMBHA serves as a stable and convenient building block for introducing this group during the synthesis of drug candidates.[17]

-

Linker Chemistry: In fields like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), stable yet cleavable linkers are essential. The DMB moiety, with its defined cleavage conditions, can be incorporated into linker designs.

-

Biological Activity: While some sources associate this compound with histone deacetylase (HDAC) inhibition, this appears to be a misattribution in some databases, and researchers should verify such claims with primary literature.[4] However, other hydroxylamine-containing molecules are actively being investigated as enzyme inhibitors and therapeutic agents, highlighting the importance of synthetic access to this class of compounds.[14][18]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is crucial for laboratory safety.

| Hazard Class | Precautionary Statement | Reference(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | [4][19] |

| Eye Irritation | H319: Causes serious eye irritation. | [4][20] |

| Skin Corrosion/Irritation | May cause skin irritation. | [20] |

Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Avoid breathing dust or vapors.[20]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.[20]

-

Keep the container tightly closed.[21]

-

Store away from strong oxidizing agents and strong bases.[20]

-

Some suppliers recommend refrigerated storage (2°C - 8°C) under an inert atmosphere (e.g., nitrogen).[19]

Conclusion

This compound is a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its utility is anchored in the clever design of the 2,4-dimethoxybenzyl protecting group, which offers a reliable method for masking the hydroxylamine functionality with the advantage of mild, selective deprotection. From its fundamental role in oxime synthesis to its application as a building block in the complex pathways of drug discovery, DMBHA provides a level of control and predictability that is essential for advancing chemical science. This guide has provided a technical framework for understanding and utilizing this compound, grounded in its structural properties, reaction mechanisms, and practical applications.

References

-

Lad, U. P., et al. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Retrieved from [Link]

-

PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H13NO3). Retrieved from [Link]

-

Periodica Polytechnica Chemical Engineering. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Retrieved from [Link]

-

Semantic Scholar. (2006). A Simple Synthesis of Oximes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

-

ResearchGate. (2012). Efficient synthesis of oxime using o-tbs-n-tosylhydroxylamine: Preparation of (2z)-4-(benzyloxy)but-2-enal oxime. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. Retrieved from [Link]

-

ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Retrieved from [Link]

-

ResearchGate. (2015). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

-

National Institutes of Health. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

-

PubMed. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

Shenyang Pharmaceutical University. (n.d.). Supporting Information: Selective demethylation and debenzylation of aryl ethers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

-

Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

Sources

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. biosynth.com [biosynth.com]

- 5. This compound | CAS#:216067-66-2 | Chemsrc [chemsrc.com]

- 6. PubChemLite - this compound (C9H13NO3) [pubchemlite.lcsb.uni.lu]

- 7. labsolu.ca [labsolu.ca]

- 8. phcogj.com [phcogj.com]

- 9. researchgate.net [researchgate.net]

- 10. pp.bme.hu [pp.bme.hu]

- 11. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. yccskarad.com [yccskarad.com]

- 14. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 17. nbinno.com [nbinno.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biosynth.com [biosynth.com]

- 20. fishersci.com [fishersci.com]

- 21. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Mechanism and Application of O-(2,4-Dimethoxybenzyl)hydroxylamine as a Cleavable Linker

Abstract

O-(2,4-Dimethoxybenzyl)hydroxylamine (DMB-ONH₂) is a bifunctional chemical tool of significant interest to researchers in medicinal chemistry, bioconjugation, and drug delivery. Its utility stems from a unique dual-reactivity profile: the hydroxylamine moiety readily participates in stable oxime ligation with carbonyl compounds, while the 2,4-dimethoxybenzyl (DMB) group serves as a highly acid-sensitive masking group. This guide provides an in-depth exploration of this dual mechanism. We will dissect the kinetics and conditions of oxime bond formation, followed by a detailed analysis of the acid-triggered cleavage mechanism that allows for the controlled release of conjugated payloads. This document serves as a technical resource for scientists aiming to leverage DMB-ONH₂ for the design of pH-sensitive drug delivery systems, antibody-drug conjugates (ADCs), and other advanced biomaterials.

Introduction: The Dual-Nature of DMB-ONH₂

In the field of targeted therapeutics, the linker connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) is a critical determinant of efficacy and safety. An ideal linker is stable in systemic circulation (pH ~7.4) but cleaves efficiently at the target site, which is often characterized by a lower pH, such as the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cancer cells.[1] this compound is an exemplary reagent for constructing such pH-sensitive systems.

Its core utility is rooted in two distinct, sequential chemical transformations:

-

Stable Conjugation: The aminooxy (-ONH₂) group forms a robust oxime bond with an aldehyde or ketone. This reaction is highly chemoselective and proceeds efficiently under mild, biocompatible conditions.[2]

-

Controlled Release: The DMB ether linkage is engineered for lability. The electron-donating methoxy groups on the benzyl ring render it highly susceptible to cleavage under mild acidic conditions, far milder than those required to hydrolyze the oxime bond itself.[3][4]

This guide will explore the chemical principles and practical execution of these two mechanisms.

The Core Mechanism of Action: A Tale of Two Chemistries

The "mechanism of action" for DMB-ONH₂ as a chemical linker is best understood as a two-part process: the formation of the conjugate and its subsequent, triggered cleavage.

Part A: Oxime Ligation - The Formation of a Stable Conjugate

The reaction between an alkoxyamine (R-ONH₂) and a carbonyl compound (an aldehyde or ketone) to form an oxime (R-ON=CR'R") is a cornerstone of bioconjugation.[5] This ligation is characterized by its high chemoselectivity, as aldehydes and alkoxyamines are functionalities rarely found in native biological systems, thus preventing off-target reactions.[2]

Mechanism: The reaction proceeds via a two-step nucleophilic condensation.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of DMB-ONH₂ attacks the electrophilic carbonyl carbon.

-

Dehydration: The resulting hemiaminal intermediate undergoes acid-catalyzed dehydration to yield the stable oxime bond and a molecule of water.

The kinetics of oxime ligation can be tuned by adjusting the pH and through the use of catalysts. Aniline is a commonly used catalyst that accelerates the rate-limiting dehydration step, especially at neutral pH.[5][6]

Caption: Mechanism of oxime ligation between DMB-ONH₂ and an aldehyde.

The resulting oxime bond is significantly more stable against hydrolysis at physiological pH compared to related imine or hydrazone linkages, which can exhibit premature drug release.[7][8] This stability is crucial for ensuring that the conjugated payload remains attached to its delivery vehicle during circulation.

Part B: Acid-Labile Cleavage - The Controlled Release

The key innovation of the DMB-ONH₂ linker is its capacity for controlled disassembly. While the oxime bond itself is robust, the O-benzyl ether linkage is rendered exceptionally acid-sensitive by the two electron-donating methoxy groups at the ortho and para positions of the benzyl ring.

Mechanism: The cleavage is an acid-catalyzed SN1-type reaction.

-

Protonation: An ether oxygen on one of the methoxy groups is protonated, activating the ring.

-

Carbocation Formation: The C-O bond of the oxime ether cleaves, forming a highly stabilized 2,4-dimethoxybenzyl carbocation. This cation is stabilized by resonance, with the positive charge delocalized onto the oxygen atoms of the methoxy groups. This high degree of stabilization is what lowers the activation energy for cleavage, allowing it to proceed under mild acidic conditions (pH 4.5-5.5).[3][4]

-

Release & Quenching: The payload is released as its N-hydroxy-imine (oxime) or hydroxylamine form, and the carbocation is quenched by water or other nucleophiles in the medium.

This selective cleavage under conditions mimicking the intracellular environment of endosomes and lysosomes makes the DMB linker a powerful tool for targeted drug delivery.[9][]

Caption: Experimental workflow for creating a pH-sensitive ADC.

Experimental Protocol 1: Conjugation of a DMB-ONH₂-Payload to an Aldehyde-Modified Antibody

This protocol describes the conjugation step. It assumes the antibody has been pre-modified to contain aldehyde groups and a DMB-ONH₂-derivatized payload is available.

-

Expertise & Causality: The reaction is performed at a slightly acidic pH (6.0) to facilitate the acid-catalyzed dehydration step of oxime formation without denaturing the antibody. Aniline is included as a nucleophilic catalyst to increase the reaction rate at this pH. [5] Materials:

-

Aldehyde-modified antibody (Ab-CHO) in PBS.

-

DMB-ONH₂-Payload stock solution in DMSO.

-

Aniline stock solution (e.g., 1 M in DMSO).

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.

-

Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).

Methodology:

-

Buffer Exchange: Exchange the Ab-CHO into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

-

Reactant Preparation: In a microcentrifuge tube, add the Ab-CHO solution.

-

Catalyst Addition: Add the aniline stock solution to the antibody solution to a final concentration of 20-50 mM. Mix gently by pipetting.

-

Ligation Reaction: Add a 10-fold molar excess of the DMB-ONH₂-Payload stock solution to the antibody-aniline mixture. The final concentration of DMSO should not exceed 10% (v/v) to maintain protein integrity.

-

Incubation: Incubate the reaction at room temperature (20-25°C) for 16-24 hours with gentle agitation.

-

Purification: Purify the resulting ADC (Ab-Linker-Payload) from unreacted payload and catalyst using an SEC column equilibrated with a formulation buffer (e.g., PBS pH 7.4).

-

Characterization (Self-Validation):

-

Measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Determine the Drug-to-Antibody Ratio (DAR) by measuring the absorbance of the payload (if it has a unique chromophore) and applying the Beer-Lambert law.

-

Alternatively, use Hydrophobic Interaction Chromatography (HIC) to resolve species with different DARs, confirming successful conjugation.

-

Experimental Protocol 2: Monitoring pH-Dependent Cleavage via RP-HPLC

This protocol serves as a self-validating system to confirm the acid-labile nature of the DMB-oxime bond.

-

Trustworthiness: By comparing the stability of the conjugate at physiological pH versus acidic pH, this protocol directly validates the linker's designed function. The use of a stable control (pH 7.4) is essential.

Materials:

-

Purified ADC from Protocol 1.

-

Acidic Buffer: 100 mM Sodium Acetate, pH 5.0.

-

Neutral Buffer: 100 mM Sodium Phosphate, pH 7.4 (Control).

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Methodology:

-

Sample Preparation: Dilute the purified ADC into two separate vials to a final concentration of 1 mg/mL: one with Acidic Buffer and one with Neutral Buffer.

-

Incubation: Incubate both samples at 37°C.

-

Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately quench any further reaction by adding a neutralizing buffer and/or placing on ice.

-

Analysis: Analyze the aliquots by RP-HPLC. The intact ADC, released payload, and antibody fragments will have different retention times.

-

Data Interpretation:

-

Quantify the peak area corresponding to the released payload at each time point.

-

In the pH 5.0 sample, you should observe a time-dependent increase in the released payload peak.

-

In the pH 7.4 sample, you should observe minimal to no release of the payload, confirming the linker's stability at physiological pH.

-

Plot the percentage of released payload versus time to determine the cleavage half-life (t₁/₂) at pH 5.0.

-

Data Synthesis and Comparative Analysis

The choice of the DMB group over other benzyl-type protecting groups is a deliberate one, based on its enhanced acid lability.

Table 1: Comparative Cleavage Conditions for Benzyl-Type Ethers

| Protecting Group | Abbreviation | Typical Cleavage Reagents | Conditions | Relative Lability |

|---|---|---|---|---|

| Benzyl | Bn | H₂/Pd-C, Strong Acids (TFA) | High pressure or harsh acid | Low |

| 4-Methoxybenzyl | PMB | DDQ, CAN, Mild Acids (TFA) | Oxidative or moderate acid | Medium |

| 2,4-Dimethoxybenzyl | DMB | DDQ, CAN, Dilute Acids (e.g., 1% TFA, pH 4-5) | Mild oxidative or mild acid | High [3]|

Data synthesized from established principles in organic chemistry and sources like Benchchem's comparative guide.[3] The enhanced electron-donating capacity of the two methoxy groups makes the DMB ether significantly more susceptible to acid-promoted cleavage than a standard benzyl or even a p-methoxybenzyl (PMB) ether. [3][11]

Conclusion

This compound is a sophisticated chemical tool whose mechanism of action is defined by a powerful combination of stable bond formation and triggered bond cleavage. The reliability of oxime ligation provides a robust method for bioconjugation, while the exquisitely tuned acid lability of the DMB group offers a precise mechanism for payload release in acidic biological microenvironments. Understanding these dual mechanisms is paramount for researchers and drug development professionals seeking to design the next generation of targeted, stimuli-responsive therapeutics.

References

-

Dubey, R., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Medicinal Chemistry. Available at: [Link]

-

Ingle, S. (2025). Acid-labile linkers: Significance and symbolism. Pre-proof. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Acid-labile Linkers. Retrieved from [Link]

-

Popa, E., et al. (2012). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Taylor, M. S. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis. Available at: [Link]

-

Dirksen, A., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link]

-

DeForest, C. A., et al. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Materials Horizons. Available at: [Link]

-

van der Vorm, S., et al. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry. Available at: [Link]

-

Sim, Y. H., et al. (2022). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Molecules. Available at: [Link]

Sources

- 1. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]

- 2. coledeforest.com [coledeforest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of O-(2,4-Dimethoxybenzyl)hydroxylamine: An In-depth Technical Guide

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical research, a thorough understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of responsible science. This guide is intended for researchers, scientists, and drug development professionals who work with O-(2,4-Dimethoxybenzyl)hydroxylamine (CAS No. 216067-66-2), a notable reagent and a subject of interest in fields such as cancer therapy as a potential inhibitor of histone deacetylases.[1]

It is critical to preface this guide with a crucial note on data availability. As of the latest search, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound could not be located. The absence of a specific, manufacturer-provided SDS means that a definitive GHS classification and complete toxicological profile are not available.

Therefore, this document has been constructed with the highest commitment to scientific integrity under these limitations. We will proceed by:

-

Establishing the Known Identity: Presenting the confirmed chemical and physical properties of this compound.

-

Extrapolating from Structural Analogs: Drawing on safety data from structurally similar compounds, such as other substituted hydroxylamines and dimethoxybenzyl derivatives, to build a predictive hazard profile. This approach is a common and necessary practice in chemical safety assessment when direct data is absent, but it must be applied with caution.

-

Providing a Framework for Safe Handling: Outlining detailed protocols for handling, storage, and emergency procedures based on this predictive analysis.

This guide is designed to be a robust, cautionary framework, not a substitute for an official SDS. It is imperative that all users of this compound conduct their own rigorous risk assessments and, where possible, obtain a certified SDS from their supplier.

Section 1: Chemical Identification and Known Properties

A precise understanding of a compound's identity is the foundation of its safe use. This compound is a distinct chemical entity with the following verifiable identifiers and properties.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | Biosynth[1] |

| Synonym(s) | DMBHA | Biosynth[1] |

| CAS Number | 216067-66-2 | Biosynth[1], Chemsrc[2] |

| Molecular Formula | C₉H₁₃NO₃ | Biosynth[1], Chemsrc[2] |

| Molecular Weight | 183.21 g/mol | Biosynth[1], Chemsrc[2] |

Table 2: Known Physical and Chemical Properties

| Property | Value | Source |

| Density | 1.1 ± 0.1 g/cm³ | Chemsrc[2] |

| Boiling Point | 321.6 ± 32.0 °C at 760 mmHg | Chemsrc[2] |

| Flash Point | 164.6 ± 18.8 °C | Chemsrc[2] |

| Storage Condition | 2-8°C | Chemsrc[2] |

Section 2: Predictive Hazard Identification and Classification

In the absence of a specific SDS, we turn to an analysis of related compounds to anticipate the potential hazards of this compound. This analysis considers two key structural components: the hydroxylamine functional group and the dimethoxybenzyl moiety.

-

Hydroxylamine Moiety: Hydroxylamine and its derivatives are known to be reactive. The parent compound, hydroxylamine, is an unstable explosive and can be corrosive.[3] Its salts, like hydroxylamine hydrochloride, are classified as harmful if swallowed or in contact with skin, causing skin irritation, serious eye damage, and potential skin sensitization. They are also suspected carcinogens and may cause damage to organs (specifically blood) through prolonged exposure.[3]

-

Dimethoxybenzyl Moiety: Compounds like 2,4-Dimethoxybenzaldehyde and 2,4-Dimethoxybenzylamine exhibit their own hazard profiles. 2,4-Dimethoxybenzaldehyde is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] 2,4-Dimethoxybenzylamine is classified as causing severe skin burns and eye damage.

Causality of Hazards: The nucleophilic nature of the hydroxylamine nitrogen and the biological activity of the benzyl ring system are the primary drivers of these potential hazards. The hydroxylamine group can interact with biological macromolecules, leading to irritation, sensitization, and potential systemic effects. The benzyl group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Based on this analysis, a plausible, though unverified, GHS classification for this compound is presented below. This is an illustrative classification and must be treated with extreme caution.

Table 3: Postulated GHS Classification for this compound

| Hazard Class | Category | Postulated Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |